molecular formula C21H21N5O4 B2585745 2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-ethoxyphenyl)acetamide CAS No. 942011-54-3

2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-ethoxyphenyl)acetamide

Cat. No. B2585745
CAS RN: 942011-54-3
M. Wt: 407.43
InChI Key: ILSJGKNWYPCLCW-UHFFFAOYSA-N
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Description

2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H21N5O4 and its molecular weight is 407.43. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Insecticidal Applications

The synthesis of heterocyclic compounds, such as the one , is often aimed at exploring antimicrobial and insecticidal properties. For example, Soliman et al. (2020) synthesized a novel series of biologically active heterocyclic compounds, including triazine derivatives, which exhibited potent toxic effects against the cotton leafworm, Spodoptera littoralis. This indicates the compound's relevance in developing insecticidal agents with specific target activities (Soliman, Abd El Salam, Fadda, & Abdelmotaal, 2020).

Bioactivity and Potential Therapeutic Applications

Heterocyclic compounds like the one being studied are often investigated for their bioactivity, including anticancer and antimicrobial effects. Compounds with the core structure of 2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-ethoxyphenyl)acetamide have been synthesized and evaluated for various biological activities. For instance, Riyadh et al. (2013) described the synthesis of triazole and triazine derivatives, some of which showed promising anticancer and antimicrobial activities, highlighting the compound's potential in therapeutic applications (Riyadh, Kheder, & Asiry, 2013).

properties

IUPAC Name

2-(3,4-dioxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl)-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O4/c1-2-30-17-10-8-15(9-11-17)22-18(27)14-26-20(29)19(28)25-13-12-24(21(25)23-26)16-6-4-3-5-7-16/h3-11H,2,12-14H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSJGKNWYPCLCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=O)N3CCN(C3=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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